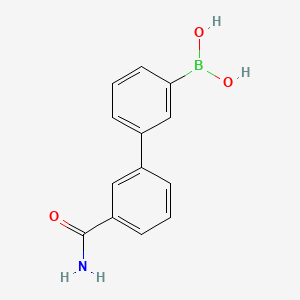

3'-Carbamoylbiphenyl-3-ylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’-Carbamoylbiphenyl-3-ylboronic acid: is an organic compound with the molecular formula C13H12BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Carbamoylbiphenyl-3-ylboronic acid typically involves the reaction of a biphenyl derivative with a boronic acid reagent. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods: Industrial production of boronic acids, including 3’-Carbamoylbiphenyl-3-ylboronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

Types of Reactions: 3’-Carbamoylbiphenyl-3-ylboronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biphenyl derivatives with various substituents.

Aplicaciones Científicas De Investigación

While "3'-Carbamoylbiphenyl-3-ylboronic acid" is not directly discussed in the provided search results, the information available on related boronic acids and compounds with similar properties can help infer potential applications. Boronic acids, in general, are utilized in various areas of research, including sensing, biological labeling, protein manipulation, separation, and the development of therapeutics . The search results also provide information on related compounds like "3-Carbamoylphenyl)boronic acid" and URB937, a cyclohexylcarbamic acid derivative .

Here's an overview of potential applications based on these related compounds and the general uses of boronic acids:

Sensing and Detection

- Dopamine Detection: Boronic acids can be used for the impedimetric detection of dopamine . Electropolymerized 3-aminophenylboronic acid has been used for this purpose . Similarly, 3-Thienyl boronic acid is used in a biosensor for dopamine detection .

- Glucose Detection: Boronic acids interact with diols, making them useful in sensing applications, including glucose detection . Molecularly imprinted photonic crystals with sensitivity towards glucose have been developed using MIP technology .

Pharmaceutical Applications

- Peripheral FAAH Inhibition: A peripherally restricted fatty acid amide hydrolase (FAAH) inhibitor, URB937 (cyclohexylcarbamic acid 3’-carbamoyl-6-hydroxybiphenyl-3-yl ester), shows antinociceptive effects by inhibiting FAAH in peripheral tissues and enhancing anandamide signaling at CB1 cannabinoid receptors . Structural modifications of this compound have been explored to identify new brain-impermeant FAAH inhibitors .

- Enzyme Inhibition: Cyclic boronic acids have been discovered as ultrabroad-spectrum inhibitors, effective against class B and class D enzymes .

Biomedical Research

- Protein Manipulation and Cell Labeling: Boronic acids' interaction with proteins allows for their use in protein manipulation and cell labeling .

- ** separation Techniques:** Boronic acid is well suited for affinity-based detection and separation techniques such as electrophoresis . Capillary electrophoresis has been used to probe the interactions between boronic acids and cis-diol-containing biomolecules .

Other Applications

- Building Blocks for Microparticles: Boronic acids can be employed as building materials for microparticles used in analytical methods and in polymers for controlled release .

Data Table

Case Studies

While specific case studies for "this compound" are not available in the search results, the following examples demonstrate the application of related compounds:

- URB937 as an Analgesic: URB937, a compound related to the target molecule, has shown marked anti-hyperalgesic and anti-allodynic properties in mice and rats, suggesting that peripherally restricted FAAH inhibitors could be a novel class of analgesics .

- 3-Thienylboronic acid in Dopamine Detection: A new, simple impedimetric biosensor based on 3-Thienyl boronic acid for dopamine detection has been reported. Biosensor electrode preparation is 1min long by simple electro-polymerization of 3-Thienyl boronic acid and copolymer Thiophene P(TBAA .

Mecanismo De Acción

The mechanism of action of 3’-Carbamoylbiphenyl-3-ylboronic acid in chemical reactions involves the formation of a boron-carbon bond. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications include enzyme active sites, where the boronic acid group forms reversible covalent bonds with serine residues .

Comparación Con Compuestos Similares

Phenylboronic acid: A simpler boronic acid with a phenyl group.

3-Carbamoylphenylboronic acid: Similar structure but with a single phenyl ring.

Uniqueness: 3’-Carbamoylbiphenyl-3-ylboronic acid is unique due to its biphenyl structure, which provides additional steric and electronic properties compared to simpler boronic acids. This makes it particularly useful in the synthesis of more complex molecules and in applications requiring specific molecular interactions .

Propiedades

Fórmula molecular |

C13H12BNO3 |

|---|---|

Peso molecular |

241.05 g/mol |

Nombre IUPAC |

[3-(3-carbamoylphenyl)phenyl]boronic acid |

InChI |

InChI=1S/C13H12BNO3/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8,17-18H,(H2,15,16) |

Clave InChI |

KCVFBRVSVFZPDP-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)N)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.